4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound featuring a benzimidazole moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thioether Formation:
Hydrazone Formation: The hydrazone linkage is formed by reacting the thioether with hydrazine derivatives.
Final Coupling: The final step involves coupling the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the hydrazone linkage using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of hydrazone to hydrazine derivatives.
Substitution: Introduction of various functional groups onto the benzoic acid ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in the development of new drugs.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The hydrazone linkage can also participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit similar biological activities.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 4-nitrobenzoic acid are structurally related and are used in similar applications.
Uniqueness
The uniqueness of 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and benzoic acid moieties allows for versatile applications in various fields.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H16N4O3S/c1-22-15-5-3-2-4-14(15)20-18(22)26-11-16(23)21-19-10-12-6-8-13(9-7-12)17(24)25/h2-10H,11H2,1H3,(H,21,23)(H,24,25)/b19-10+ |
InChI Key |
UGKJHSXWCOXWQZ-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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